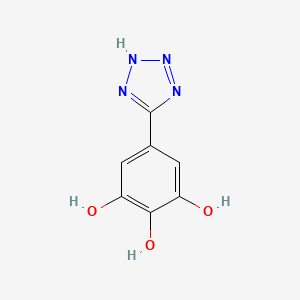![molecular formula C17H30N4O B6054571 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6054571.png)
2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as JNJ-7925476 and has been studied extensively for its pharmacological properties and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol involves its interaction with the dopamine D4 receptor. This compound acts as a partial agonist at this receptor, which results in the modulation of dopamine signaling in the brain. This modulation can lead to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol are not fully understood. However, it has been shown to have a high affinity for the dopamine D4 receptor, which suggests that it may have an impact on dopamine signaling in the brain. This can lead to changes in mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol in lab experiments include its high affinity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. The limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities to handle it safely.
Direcciones Futuras
There are several future directions for research on 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol. One area of focus is the development of new compounds that have a higher affinity for the dopamine D4 receptor and improved therapeutic potential. Another area of focus is the investigation of the role of this compound in the treatment of neurological disorders, such as schizophrenia, depression, and anxiety. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol involves several steps. The starting material for this synthesis is 1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine, which is reacted with ethylene oxide in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in the field of medicine. It has been shown to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
2-[1-cyclohexyl-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-14-11-15(19-18-14)12-20-8-9-21(17(13-20)7-10-22)16-5-3-2-4-6-16/h11,16-17,22H,2-10,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLOVHDOWBAXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCN(C(C2)CCO)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6054488.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B6054496.png)
![methyl 3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6054502.png)
![2-[(4-fluorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6054506.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6054524.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6054536.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6054544.png)
![1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B6054549.png)
![3-methyl-1-phenyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054557.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6054563.png)
![1-[benzyl(methyl)amino]-3-(4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6054576.png)


![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6054599.png)